2,3-Dibromo-5-fluorobenzodifluoride
Overview
Description
2,3-Dibromo-5-fluorobenzodifluoride is a halogenated aromatic compound with the molecular formula C7H2Br2F4. It is a colorless to light yellow crystalline solid that is insoluble in water but soluble in organic solvents like acetone and chloroform. This compound is known for its unique properties and has been used in various scientific experiments.
Preparation Methods
The synthesis of 2,3-Dibromo-5-fluorobenzodifluoride can be achieved through different methods. One common method involves the reaction of 2,3-dibromo-5-fluorobenzotrifluoride with potassium fluoride and cesium fluoride. Another method involves the reaction of 2,3-dibromo-5-fluorobenzoic acid with a sulfur trioxide-pyridine complex. These reactions typically require specific conditions such as controlled temperatures and the use of organic solvents.
Chemical Reactions Analysis
2,3-Dibromo-5-fluorobenzodifluoride undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include potassium fluoride, cesium fluoride, and sulfur trioxide-pyridine complex. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with potassium fluoride and cesium fluoride can lead to the formation of fluorinated aromatic compounds.
Scientific Research Applications
2,3-Dibromo-5-fluorobenzodifluoride has several scientific research applications. It has been shown to exhibit antimicrobial and antiproliferative activities in vitro. Studies have demonstrated that this compound can inhibit the growth of several strains of bacteria, fungi, and mammalian cancer cells. Additionally, it has been used in the synthesis of other fluorinated aromatic compounds, which are valuable in various fields such as material science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzodifluoride involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. The compound’s ability to interact with cellular components and disrupt normal cellular functions is key to its biological activity.
Comparison with Similar Compounds
2,3-Dibromo-5-fluorobenzodifluoride can be compared with other similar compounds such as 2,3-Dibromo-5-fluorobenzotrifluoride and 2-Bromo-3,5-difluorobenzotrifluoride . These compounds share similar structural features but differ in their specific chemical properties and reactivity. For example, 2,3-Dibromo-5-fluorobenzotrifluoride has a trifluoromethyl group, which can influence its reactivity and applications . The unique combination of bromine and fluorine atoms in this compound makes it distinct and valuable for specific research purposes.
Properties
IUPAC Name |
1,2-dibromo-3-(difluoromethyl)-5-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBXHHRCWUSHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.